molecular formula C16H15FN2S B5142729 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole

2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole

Cat. No. B5142729
M. Wt: 286.4 g/mol
InChI Key: IPONDFAFGUJXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the field of cancer research. In

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. It also induces apoptosis by activating caspases, which are enzymes that are involved in the programmed cell death process.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various diseases.
However, there are also limitations to using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments. One limitation is that it may have off-target effects, which can affect the results of the experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are various future directions for research on 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole. One direction is to further study its mechanism of action, in order to optimize its use in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to study its potential use in combination therapy with other drugs, in order to enhance its therapeutic efficacy. Finally, it can be studied for its potential use in drug delivery systems, in order to enhance its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the reaction of 2-fluorobenzyl chloride with 4,5-dimethyl-1,2-phenylenediamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2S/c1-10-7-8-14-15(11(10)2)19-16(18-14)20-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONDFAFGUJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.